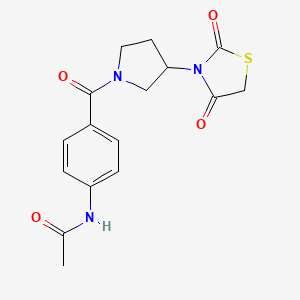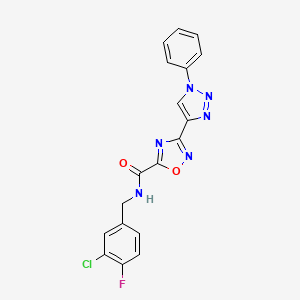
(2-Phenylanilino)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Phenylanilino)thiourea is an organosulfur compound that belongs to the class of thioureas. It is characterized by the presence of a phenyl group attached to the nitrogen atom of the thiourea moiety. This compound has garnered significant interest due to its diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
作用機序
Target of Action
(2-Phenylanilino)thiourea, like other thiourea derivatives, has been found to have diverse biological applications . . Thiourea derivatives are known to interact with various targets, including enzymes and receptors, depending on their structure . For instance, N-phenylthiourea is a class of compounds characterized by a phenyl group linked to one nitrogen atom of a thiourea group .
Mode of Action
Thiourea derivatives are known to interact with their targets through hydrogen bonding . The presence of the thiourea moiety allows for the formation of hydrogen bonds with biological targets, which can lead to changes in the target’s function .
Biochemical Pathways
Thiourea and its derivatives have been noted for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties . These properties suggest that thiourea derivatives may affect a variety of biochemical pathways related to these biological functions.
Pharmacokinetics
The pharmacokinetic properties of thiourea derivatives can be influenced by their chemical structure
Result of Action
Thiourea derivatives are known for their diverse biological applications, suggesting that they may have a variety of molecular and cellular effects .
Action Environment
It has been suggested that thiourea can induce antioxidant mechanisms in plants under salt stress , indicating that environmental factors can influence the action of thiourea derivatives.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Phenylanilino)thiourea typically involves the reaction of aniline derivatives with thiocarbamoyl chloride or isothiocyanates. One common method is the reaction of 2-phenylaniline with thiocarbamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: On an industrial scale, this compound can be synthesized using a continuous flow process. This involves the reaction of 2-phenylaniline with carbon disulfide and ammonia in the presence of a catalyst. The reaction mixture is then subjected to high pressure and temperature to yield the desired product.
化学反応の分析
Types of Reactions: (2-Phenylanilino)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction of this compound can yield the corresponding amine derivatives.
Substitution: The thiourea moiety can undergo nucleophilic substitution reactions with halogenated compounds to form substituted thioureas.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated compounds, bases like sodium hydroxide, and solvents such as ethanol.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Substituted thioureas.
科学的研究の応用
(2-Phenylanilino)thiourea has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase and butyrylcholinesterase.
Medicine: Explored for its anticancer, antibacterial, and antioxidant properties.
Industry: Utilized in the production of dyes, photographic chemicals, and as a vulcanization accelerator in rubber manufacturing.
類似化合物との比較
(2-Phenylanilino)thiourea can be compared with other thiourea derivatives such as:
N-phenylthiourea: Similar in structure but lacks the 2-phenyl substitution, leading to different reactivity and applications.
N,N’-diphenylthiourea: Contains two phenyl groups, which can influence its solubility and biological activity.
Thiourea: The parent compound, which is simpler in structure and has a broader range of industrial applications.
Uniqueness: The presence of the 2-phenyl group in this compound imparts unique chemical and biological properties, making it a valuable compound for specialized applications in organic synthesis and medicinal chemistry.
特性
IUPAC Name |
(2-phenylanilino)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S/c14-13(17)16-15-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,15H,(H3,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGWTYBCLPRZOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NNC(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Oxiran-2-yl-[3-(thiophen-2-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2751445.png)

![1-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoyl]piperidine-4-carboxylic acid](/img/structure/B2751447.png)
![3-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)ethyl]-1-(2-methoxyphenyl)urea](/img/structure/B2751448.png)
![N-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-N-phenylbenzenesulfonamide](/img/structure/B2751449.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2751451.png)
![N-(2-chloro-4-fluorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2751452.png)

![N-(4-methoxyphenyl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2751459.png)

![N-(3-fluorophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2751462.png)
![[4-[(Z)-2-Cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2751463.png)

